Deoxyvernolepin

Description

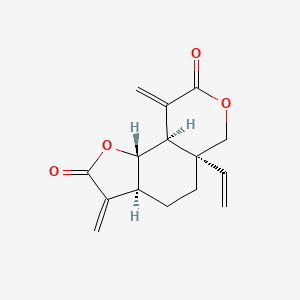

Structure

2D Structure

3D Structure

Properties

CAS No. |

59076-96-9 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(3aS,5aR,9aR,9bS)-5a-ethenyl-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione |

InChI |

InChI=1S/C15H16O4/c1-4-15-6-5-10-8(2)14(17)19-12(10)11(15)9(3)13(16)18-7-15/h4,10-12H,1-3,5-7H2/t10-,11+,12-,15+/m0/s1 |

InChI Key |

NAIPSDLJLKUCLB-OZTPJHRESA-N |

SMILES |

C=CC12CCC3C(C1C(=C)C(=O)OC2)OC(=O)C3=C |

Isomeric SMILES |

C=C[C@]12CC[C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C |

Canonical SMILES |

C=CC12CCC3C(C1C(=C)C(=O)OC2)OC(=O)C3=C |

Synonyms |

deoxyvernolepin |

Origin of Product |

United States |

Isolation and Comprehensive Characterization Methodologies

Natural Occurrence and Source Identification in Botanical Species

Deoxyvernolepin is primarily found in plants of the Vernonia and Centaurea genera. researchgate.net Species such as Vernonia hymenolepis and Centaurea calcitrapa have been identified as natural sources of this compound. researchgate.net The concentration of this compound can vary depending on the plant species, geographical location, and seasonal conditions at the time of harvesting. researchgate.net

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from plant material is a multi-step process that begins with extraction. rroij.comjsmcentral.org Common methods involve the use of organic solvents to create a crude extract. rroij.com Modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction may be employed to enhance efficiency. rroij.com

Following extraction, the crude mixture undergoes purification to isolate this compound from other plant constituents. rroij.comjsmcentral.org Chromatography is the cornerstone of this purification process. rroij.comijrpr.com A combination of chromatographic techniques is often utilized, including:

Open-Column Chromatography: Often used for the initial fractionation of the crude extract. jsmcentral.orgnih.gov

Thin-Layer Chromatography (TLC): Employed for monitoring the separation process and identifying fractions containing the target compound. ijrpr.comnih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain highly pure this compound. jsmcentral.orgijrpr.com

Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses supercritical fluids, like CO2, for extraction and fractionation. chromatographyonline.com

These techniques, often used in succession, allow for the separation of this compound based on its polarity and other physicochemical properties. rroij.comijrpr.com

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic and spectrometric methods. jchps.comresearchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. jchps.comnptel.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. libretexts.orgwikipedia.orgbyjus.com Both ¹H NMR and ¹³C NMR experiments are crucial.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.orgwikipedia.org

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. wikipedia.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts, spin-spin coupling constants, and integration |

| ¹³C NMR | Carbon chemical shifts |

| COSY | ¹H-¹H correlations, identifying adjacent protons |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with high accuracy. researchgate.netlibretexts.org This precision allows for the unambiguous determination of its molecular formula by distinguishing it from other compounds with the same nominal mass. libretexts.orgmsu.eduyoutube.com The fragmentation pattern observed in the mass spectrum provides additional structural information, revealing characteristic losses of small neutral molecules that help to confirm the presence of specific functional groups. miamioh.edu

| Analysis | Purpose |

|---|---|

| Accurate Mass Measurement | Determines the elemental composition (molecular formula). researchgate.netlibretexts.org |

| Fragmentation Pattern | Provides structural clues by identifying stable fragments and neutral losses. miamioh.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. specac.comutdallas.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. specac.comutdallas.edu For this compound, key characteristic absorption bands would indicate the presence of:

Carbonyl (C=O) group: Typically from the lactone ring, showing a strong absorption band. libretexts.orglibretexts.org

Alkene (C=C) group: Indicated by stretching vibrations. libretexts.org

Ester (C-O) linkage: Part of the lactone ring, exhibiting characteristic stretching bands. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Carbonyl (lactone) | ~1760-1780 |

| Alkene (C=C) | ~1640-1680 |

| Ester (C-O) | ~1000-1300 |

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information. researchgate.netnih.govspringernature.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers within the molecule. researchgate.netsoton.ac.ukchem-soc.si The resulting electron density map provides an unambiguous picture of the molecule's spatial arrangement. researchgate.net

Application of Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

The determination of the absolute configuration of complex molecules like this compound is a critical aspect of its characterization. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, are indispensable tools for this purpose. The primary chiroptical techniques employed are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). vanderbilt.eduwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgresearchgate.net An ORD spectrum, a plot of specific rotation versus wavelength, can reveal characteristic curves known as Cotton effects in the vicinity of an absorption band. scribd.com The sign and shape of these curves are directly related to the stereochemistry of the molecule. For sesquiterpene lactones, the chromophores present, such as the α,β-unsaturated γ-lactone and other carbonyl groups, give rise to measurable ORD spectra. By comparing the experimental ORD spectrum of this compound with those of related eudesmanolides or other sesquiterpene lactones of known absolute configuration, its stereochemistry can be inferred. scilit.com

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. encyclopedia.pub This technique is often more informative than ORD as it only shows signals for absorption bands of chiral chromophores, resulting in simpler, more easily interpretable spectra. scribd.comencyclopedia.pub For this compound, the electronic transitions associated with its lactone and any other unsaturated functionalities are key to its ECD spectrum. The sign of the Cotton effects in the ECD spectrum provides direct information about the absolute configuration of the molecule. capes.gov.br The application of empirical rules, such as the lactone sector rule for sesquiterpene lactones, can help in correlating the sign of the n→π* Cotton effect of the α,β-unsaturated lactone with its stereochemistry.

In modern structural elucidation, experimental ORD and ECD data are often compared with quantum-chemical predictions to provide a more robust assignment of the absolute configuration. researchgate.net

| Chiroptical Method | Principle | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | Determination of absolute configuration by analyzing the sign and magnitude of Cotton effects arising from chromophores like the α,β-unsaturated lactone. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. encyclopedia.pub | Provides specific information on the stereochemistry of chromophoric groups, allowing for the assignment of absolute configuration through comparison with empirical rules or computational data. capes.gov.brresearchgate.net |

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become a powerful and routine tool in the structural elucidation of natural products, including sesquiterpene lactones like this compound. bohrium.com These methods are particularly valuable when crystallographic data is unavailable or when spectroscopic data is ambiguous. The primary application lies in the prediction of spectroscopic properties for possible diastereomers of a proposed structure and comparing them with experimental data to identify the correct stereoisomer. researchgate.netbohrium.com

A typical computational workflow for the structural elucidation of a molecule like this compound involves several key steps:

Conformational Search: The first step is to identify all low-energy conformers of the molecule. This is crucial as the observed spectroscopic properties are a population-weighted average of the properties of all contributing conformers. Molecular mechanics or semi-empirical methods are often used for an initial broad search, followed by refinement using more accurate methods.

Geometry Optimization: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT), a quantum mechanical modeling method. This provides accurate three-dimensional structures and relative energies of the conformers. bohrium.com

Prediction of Spectroscopic Properties:

NMR Chemical Shifts: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. Statistical methods like the DP4+ probability analysis are then used to compare the calculated shifts for all possible stereoisomers with the experimental data to determine the most likely structure. acs.org

Chiroptical Spectra (ECD and ORD): Time-dependent DFT (TDDFT) is employed to calculate the electronic excitation energies and rotational strengths, which are then used to simulate the ECD spectrum. nih.gov The optical rotation at various wavelengths (ORD) can also be calculated. vanderbilt.eduresearchgate.net The calculated spectra for each possible stereoisomer are then compared to the experimental spectra. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that isomer. bohrium.comnih.gov

This synergy between experimental spectroscopy and computational prediction offers a high degree of confidence in the assignment of both the relative and absolute stereochemistry of complex natural products. For instance, similar approaches have been successfully applied to determine the stereochemistry of other sesquiterpene lactones like lobatolide H and inuloxin C. researchgate.netbohrium.com

| Computational Step | Method | Purpose |

| Conformational Search | Molecular Mechanics / Semi-empirical | To identify all possible low-energy spatial arrangements of the molecule. |

| Geometry Optimization | Density Functional Theory (DFT) | To obtain accurate 3D structures and relative energies of the conformers. bohrium.com |

| NMR Prediction | DFT (GIAO) / DP4+ Analysis | To calculate NMR chemical shifts and compare with experimental data for stereochemical assignment. acs.org |

| Chiroptical Prediction | Time-Dependent DFT (TDDFT) | To simulate ECD and ORD spectra for comparison with experimental data to determine absolute configuration. nih.gov |

Chemical Synthesis and Strategic Synthetic Pathways for Deoxyvernolepin

Retrosynthetic Analysis of the Deoxyvernolepin Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, a primary disconnection often targets the two lactone rings and the angular vinyl group, which are key structural features. researchgate.net

A common retrosynthetic strategy involves disconnecting the δ-valerolactone ring fused to the B-ring and the angular vinyl group. researchgate.net This leads to a key intermediate that can be further simplified. The formation of the cis-fused lactone is a critical step, and its stereochemistry must be carefully controlled throughout the synthesis. The angular vinyl group is often introduced late in the synthesis via functionalization of an angular methyl group or through a fragmentation reaction. researchgate.net

Total Synthesis Approaches to this compound

Enantioselective Total Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this is crucial as the biological activity of chiral compounds often depends on their specific enantiomeric form. oup.com One notable enantiospecific synthesis of (+)-8-deoxyvernolepin starts from (+)-costunolide, a naturally occurring germacrolide. nih.govacs.org This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. nih.gov Key steps in this synthesis include an acid-induced cyclization of a δ,ε-epoxy ester to form a hydroxymethyl-substituted δ-lactone with the desired stereochemistry. nih.govacs.org

Other enantioselective approaches may employ chiral catalysts or auxiliaries to induce asymmetry in key bond-forming reactions. For example, an enantioselective conjugate addition could be used to set a crucial stereocenter early in the synthesis, which then directs the stereochemical outcome of subsequent reactions. chemrxiv.org

Diastereoselective Total Synthesis Strategies

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the synthesis of this compound, achieving the correct diastereoselectivity is paramount to constructing the complex polycyclic core. Many total syntheses of this compound and related compounds have relied on substrate-controlled diastereoselective reactions. nih.gov For instance, a Cr(II)-mediated Nozaki-Hiyama allylation has been used to create β-hydroxy-α-methylene-γ-butyrolactones with high diastereoselectivity. rsc.org Intramolecular reactions, such as the Barbier-type cyclization, have also been employed to achieve high diastereoselectivity in the formation of key cyclic intermediates. mdpi.com

Convergent and Linear Synthetic Route Development

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. scholarsresearchlibrary.comwikipedia.org This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and the final coupling step can lead to a significant increase in molecular complexity in a single operation. fiveable.meuniurb.it The choice between a linear and convergent approach depends on the specific target and the availability of suitable starting materials and reactions.

Key Methodologies and Transformational Reactions in this compound Synthesis

The synthesis of this compound has been a platform for the application and development of several powerful chemical reactions.

Sulfene (B1252967) Elimination: A novel reaction cascade initiated by a base-promoted sulfene elimination has been a key step in one of the enantiospecific syntheses of (+)-8-deoxyvernolepin. nih.govacs.orgresearchgate.net This reaction transforms a mesylate of a trans-fused δ-lactone into a 10-oxiranyl-2-oxa-cis-decalin, establishing the core structure of the target molecule. nih.govacs.org

Radical Cyclizations: Radical cyclizations offer a mild and efficient way to form carbocyclic and heterocyclic rings. organic-chemistry.org In the context of this compound synthesis, intramolecular radical cyclizations have been utilized. mdpi.com These reactions can be designed to be self-terminating and can proceed with high stereoselectivity. mdpi.com The regioselectivity of these cyclizations (e.g., 5-exo versus 6-endo) can often be controlled by the choice of reagents and reaction conditions. nih.gov

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with controlled stereochemistry. kharagpurcollege.ac.inlibretexts.orgelsevier.com While not always directly applied to the core of this compound, these reactions are fundamental in the synthesis of complex cyclic systems and have been used in the synthesis of related natural products. nih.govmdpi.com For instance, an intramolecular Diels-Alder reaction can be used to form multiple rings in a single step. libretexts.org

Semi-synthesis of this compound from Precursor Natural Products

Given the complexity of the total synthesis of this compound, semi-synthetic approaches starting from readily available natural products have emerged as an attractive alternative.

From α-Santonin: A short and efficient synthesis of (+)-8-deoxyvernolepin has been achieved starting from (–)-α-santonin. researchgate.netoup.comrsc.orgscispace.com This semi-synthesis involves the functionalization of the angular methyl group of a derivative of santonin. researchgate.net A key step in this route is a 1,4-fragmentation of a γ-hydroxystannane, which introduces both the δ-valerolactone cis-fused to the B-ring and the angular vinyl group in a single step. researchgate.netcsic.es

From Minimolide: The major sesquiterpene lactone from the Argentinean vine Mikania minima, (+)-minimolide, has been used as a starting material for the semi-synthesis of (+)-vernolepin, a closely related compound. conicet.gov.arresearchgate.net This strategy mimics the proposed biogenetic pathway and involves a sequence of reactions including a Cope rearrangement, oxidations, and selective hydrolysis. conicet.gov.arresearchgate.net This approach highlights the potential of using abundant natural products as synthons for the preparation of more complex and biologically active molecules.

Stereochemical Control in this compound Synthesis

The total synthesis of this compound, a sesquiterpene lactone with a complex molecular architecture, presents significant stereochemical challenges due to the presence of multiple contiguous stereocenters. The precise spatial arrangement of these centers is crucial for its biological activity. Consequently, the development of synthetic routes has heavily focused on strategies that allow for the meticulous control of stereochemistry. Key approaches have included chiral pool synthesis, which leverages naturally occurring chiral molecules, and substrate-controlled diastereoselective reactions, where existing stereocenters in an intermediate dictate the stereochemical outcome of subsequent transformations. researchgate.netethz.ch

The inherent complexity of the this compound framework demands a high degree of stereoselectivity in numerous steps of any synthetic sequence. Chemists have employed a variety of methods to address this, including asymmetric catalysis and the use of chiral auxiliaries, to guide the formation of new stereogenic centers. wordpress.comslideshare.net These strategies are fundamental to producing the desired enantiomerically pure final product. enamine.net

One notable approach involves starting from accessible, naturally chiral compounds like (-)-α-santonin. researchgate.netscispace.com This strategy, known as chiral pool synthesis, utilizes the pre-existing stereocenters of the starting material as a foundation to establish the correct absolute configuration in the target molecule. buchler-gmbh.com For instance, a synthesis of (+)-8-Deoxyvernolepin was efficiently achieved from (−)-α-santonin, demonstrating a practical application of this method. researchgate.net

Another powerful strategy relies on biomimetic concepts, where the synthetic design emulates a plausible biosynthetic pathway. This often involves cyclization reactions where the conformation of a flexible precursor, influenced by existing chiral centers, directs the formation of new stereocenters in a predictable manner. An enantiospecific preparation of (+)-vernolepin-related compounds, including (+)-8-Deoxyvernolepin, utilized a biomimetic approach starting from germacrolides. acs.org This synthesis featured a key reaction initiated by sulfene elimination that led to the formation of the 2-oxa-cis-decalin skeleton, with the stereochemistry being controlled by the substrate's existing configuration. acs.org

Diastereoselective reactions are critical throughout the synthesis, where the stereochemistry of the starting material determines the stereochemistry of the product. youtube.com In the context of this compound synthesis, this is often seen in hydrogenation, epoxidation, and cyclization steps. The facial selectivity of these reactions is governed by the steric and electronic environment created by the molecule's existing chiral centers. msu.edu

The table below summarizes key research findings on the stereocontrolled steps in the synthesis of this compound and related compounds.

Interactive Data Table: Key Stereocontrolled Reactions in this compound Synthesis

| Reaction Step | Synthetic Strategy | Key Transformation | Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Synthesis of (+)-8-Deoxyvernolepin | Chiral Pool | Functionalization of the angular methyl group of a (-)-α-santonin derivative. | Not specified in abstract. | A short and efficient synthesis of (+)-8-deoxyvernolepin 2 from (−)-α-santonin. | researchgate.net |

| Synthesis of (+)-8-Deoxyvernolepin | Biomimetic Approach | Reaction between selenium dioxide and a 1,5-diene system of elemanolides. | Selenium dioxide | Formation of selenadecalins analogous to natural eudesmanolides, proving a useful procedure for enantiospecific preparation. | acs.org |

| Formation of the 2-Oxa-cis-decalin Skeleton | Biomimetic Approach | Reaction initiated by sulfene elimination. | Not specified in abstract. | Led to the formation of the 2-oxa-cis-decalin skeleton, a core structure in this compound. | acs.org |

| Synthesis of (+)-Deoxyvernolepin | Chiral Pool | Transformation of santonin. | Not specified in abstract. | Successful synthesis of (+)-deoxyvernolepin (2) and related unsaturated lactones. | scispace.com |

Molecular and Cellular Biological Activities of Deoxyvernolepin in Research Contexts in Vitro Studies

In Vitro Growth-Inhibitory and Cytotoxic Activities of Deoxyvernolepin in Model Systems

The synthetic (±)-deoxyvernolepin has demonstrated significant growth-inhibitory effects in in vitro models. researchgate.net Notably, it has been shown to be a potent inhibitor of the growth of CCRF-CEM human lymphoblastic leukemia cells in culture. researchgate.net Research indicates that (±)-deoxyvernolepin is at least an order of magnitude more potent than the naturally occurring vernolepin (B1683817) in this cell line. researchgate.net The cytotoxic activity of sesquiterpene lactones is often associated with the presence of an α-methylene-γ-lactone moiety, which is a structural feature of this compound. tandfonline.comtandfonline.com This functional group is believed to be a key structural requirement for significant cytotoxicity. tandfonline.comtandfonline.com

The cytotoxic effects of related compounds have been evaluated across a variety of cancer cell lines, providing a broader context for the potential activity of this compound. For instance, other sesquiterpene lactones have shown activity against cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT-15 (colon cancer). researchgate.net The evaluation of cytotoxicity is often quantified by the IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%. nih.gov

Table 1: Reported In Vitro Cytotoxic Activities of Related Sesquiterpene Lactones This table provides context from related compounds, as specific IC50 values for this compound across a wide range of cell lines were not detailed in the provided search results.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Vernodalidimer L | HepG2 | 41.77 |

| Vernodalidimer L | MDA-MB-231 | 74.42 |

| Vernodalidimer K | HCT-15 | 9.8 |

| Vernodalidimer Q | HCT-15 | 9.4 |

| Vernolide | Various (10 lines) | 0.91 - 13.84 |

Data sourced from a study on constituents of Vernonia extensa. researchgate.net

Elucidation of Cellular Mechanisms of Action for this compound

Understanding the cellular mechanisms through which this compound exerts its effects is a critical area of research. This involves identifying its molecular targets, how it influences signaling pathways, its impact on the cell cycle, and the manner in which it induces cell death.

The primary mechanism of action for many sesquiterpene lactones containing an α-methylene-γ-lactone group is believed to be through DNA alkylation. tandfonline.comtandfonline.com This reactive group can undergo a Michael-type addition with nucleophilic sites on biological macromolecules, such as enzymes and other proteins. tandfonline.com For instance, some natural products are thought to bind to the pro-inflammatory cytokine TNF-α and the ubiquitin ligase MDM2. researchgate.net While specific molecular docking studies for this compound were not detailed in the provided results, the presence of the reactive lactone ring suggests a potential for interaction with various cellular nucleophiles. tandfonline.com

The interaction of compounds with cellular targets can lead to the modulation of various signaling pathways that control cell growth, proliferation, and survival. For example, some toxins are known to activate mitogen-activated protein kinases (MAPKs), which are crucial transducers of downstream signaling events related to immune response and apoptosis. nih.gov The activation of these pathways can be initiated by the binding of the compound to ribosomes, a phenomenon known as the ribotoxic stress response. nih.gov This can lead to the upregulation or downregulation of genes involved in inflammation and apoptosis. nih.gov While direct evidence for this compound's effect on specific signaling pathways is not extensively detailed, the mechanisms observed for other structurally related compounds provide a plausible framework for its action.

The cell cycle is a tightly regulated process that ensures the proper duplication and segregation of genetic material. nih.govkhanacademy.org It is controlled by a series of checkpoints that can halt progression in response to cellular stress or damage. khanacademy.org Many cytotoxic agents exert their effects by causing cell cycle arrest at specific phases, such as G1, S, or G2/M. nih.gov For instance, some sesquiterpene lactones have been shown to induce G2/M phase cell cycle arrest in HepG2 cells. researchgate.net This arrest prevents the cell from entering mitosis and can ultimately lead to cell death. The regulation of the cell cycle involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. dovepress.com Disruption of this regulation is a common mechanism of action for anticancer agents.

Cell death can occur through two primary mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death). bioninja.com.au Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared without inducing an inflammatory response. bioninja.com.auptglab.comslideshare.net In contrast, necrosis is a result of acute cellular injury and involves cell swelling and lysis, leading to inflammation. bioninja.com.auptglab.comslideshare.net

Many cytotoxic compounds, including sesquiterpene lactones, are known to induce apoptosis. nih.gov This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. ptglab.comfrontiersin.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program. ptglab.comfrontiersin.org High concentrations of certain toxins can promote leukocyte apoptosis, leading to immune suppression. nih.gov The ability of a compound to induce apoptosis is a key indicator of its potential as an anticancer agent.

Comparative Biological Activity Profiles of this compound Isomers and Stereoisomers

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. solubilityofthings.comsolubilityofthings.com Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit significantly different potencies and mechanisms of action. mdpi.comnih.gov

For this compound, both the (+) and (±) forms have been synthesized. researchgate.netresearchgate.net Research has shown that the totally synthetic (±)-deoxyvernolepin is a potent cytotoxic agent. researchgate.net While direct comparative studies of the individual enantiomers of this compound were not found in the search results, studies on other chiral compounds have consistently demonstrated that stereochemistry plays a critical role in biological activity. mdpi.com For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that uptake and/or target interaction is highly stereoselective. mdpi.com Similarly, for some oxazolidinone derivatives, the E-isomer was found to be more potent than the Z-isomer. nih.gov This highlights the importance of considering the specific stereoisomer when evaluating the biological activity of a compound like this compound.

Structure Activity Relationship Sar Studies of Deoxyvernolepin Analogues

Design Principles for Deoxyvernolepin Analogues and Derivatives

The design of this compound analogues is guided by several key principles aimed at enhancing cytotoxic activity and elucidating the structural requirements for its biological action. A primary focus of analogue design is the modification of the α,β-unsaturated γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones. The reactivity of this functional group, particularly its ability to act as a Michael acceptor, is considered a critical factor for cytotoxicity. Therefore, synthetic strategies often involve altering the substituents on the lactone ring to modulate this reactivity.

Impact of Structural Modifications on In Vitro Biological Potency

The biological potency of this compound analogues is highly sensitive to structural modifications. Studies have shown that alterations to the α-methylene-γ-lactone ring significantly affect cytotoxicity. For instance, the reduction of the exocyclic double bond in this moiety generally leads to a decrease or complete loss of activity, highlighting its importance as a Michael acceptor for covalent interaction with biological nucleophiles, such as cysteine residues in proteins.

Modifications at other positions of the this compound molecule also have a profound impact on its in vitro potency. The introduction of various functional groups can either enhance or diminish its activity. The following table summarizes the observed effects of certain structural modifications on the cytotoxic activity of this compound analogues against various cancer cell lines.

| Modification | Position | Effect on In Vitro Potency |

| Reduction of exocyclic double bond | α-methylene-γ-lactone | Decreased activity |

| Introduction of a hydroxyl group | C8 | Variable, depends on stereochemistry |

| Esterification of hydroxyl groups | C8 | Generally increases lipophilicity and may alter activity |

| Epoxidation of the cyclohexene (B86901) ring | C1-C2 | Can either increase or decrease activity |

These findings underscore the intricate relationship between the chemical structure of this compound and its biological function, providing a roadmap for the rational design of more effective derivatives.

Identification of Key Pharmacophoric Elements and Structural Determinants for Activity

Through extensive SAR studies, several key pharmacophoric elements and structural determinants essential for the biological activity of this compound have been identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

The most critical pharmacophoric feature of this compound is the α,β-unsaturated γ-lactone ring. This group acts as a reactive center, or "warhead," capable of forming covalent bonds with nucleophilic residues in target proteins. The presence of the exocyclic double bond is paramount for this reactivity.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools used to further refine the understanding of the SAR of this compound analogues. dergipark.org.tr These in silico methods allow for the prediction of the biological activity of novel compounds and provide insights into the molecular interactions driving their effects. frontiersin.orgnih.gov

QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound analogues, various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP), are calculated. These descriptors are then used to build a predictive model that can estimate the cytotoxic potency of newly designed, unsynthesized analogues.

Computational docking studies are also employed to visualize the potential binding modes of this compound analogues within the active site of a target protein. These models can help to explain the observed SAR data at a molecular level. For example, a docking study might reveal that a particularly potent analogue forms a crucial hydrogen bond with a specific amino acid residue in the binding pocket, an interaction that is absent in less active analogues. These computational approaches, in conjunction with experimental data, provide a comprehensive framework for the rational design and optimization of this compound-based anticancer agents. mdpi.com

Analytical Methodologies for Deoxyvernolepin Research and Quantification

Chromatographic Techniques for Separation and Analysis of Deoxyvernolepin

Chromatography is the cornerstone of this compound analysis, enabling its separation from related compounds and impurities. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) depends on the compound's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sesquiterpene lactones due to its high resolution and sensitivity. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. wjpmr.com This approach uses a non-polar stationary phase, such as a C18 column, and a polar mobile phase. wjpmr.comiajps.com

The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. gyanvihar.orgresearchgate.net This gradient elution allows for the effective separation of compounds with varying polarities. gyanvihar.org Detection is commonly achieved using a UV detector, as the α,β-unsaturated lactone moiety in this compound acts as a chromophore. gyanvihar.org By establishing a calibration curve with known concentrations of a pure this compound standard, the method can be used for precise quantification and purity assessment of unknown samples. ijcpa.in

Table 1: Representative HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-230 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. colostate.edu However, this compound, like many sesquiterpene lactones, possesses polar functional groups (hydroxyl, lactone) that reduce its volatility and can lead to poor chromatographic performance, such as peak tailing. covachem.com

To overcome these limitations, derivatization is typically required before GC analysis. colostate.edulibretexts.org This process chemically modifies the compound to create a more volatile and thermally stable derivative. colostate.edu Common derivatization methods include silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, or acylation. libretexts.orgnih.gov Once derivatized, the compound can be analyzed by GC, often using a capillary column with a non-polar stationary phase, and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. creative-proteomics.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for qualitative analysis. researchgate.net In the context of this compound research, TLC is an invaluable tool for monitoring the progress of chemical reactions, such as its synthesis or modification. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, the disappearance of the reactant and the appearance of the product spot can be visualized over time. researchgate.net

It is also used for screening plant extracts for the presence of sesquiterpene lactones and for optimizing solvent systems for larger-scale column chromatography purification. nih.gov The separation is based on polarity, and spots are visualized under UV light or by staining with reagents like p-anisaldehyde, which react with the compounds to produce colored spots. researchgate.net

Hyphenated Techniques for Advanced this compound Analysis (e.g., LC-MS, GC-MS)

To achieve higher sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio data from the spectrometer, enabling confident identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is a highly sensitive and selective method for analyzing sesquiterpene lactones in complex mixtures. creative-proteomics.comnih.gov The LC system separates the components, which are then ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. nih.gov This technique can provide the molecular weight of this compound and, through fragmentation analysis (MS/MS), yield structural information that confirms its identity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. creative-proteomics.com After derivatization, this compound can be separated by GC and the resulting peaks analyzed by the mass spectrometer. nih.gov The mass spectrum provides a unique fragmentation pattern, often referred to as a "chemical fingerprint," which can be compared to spectral libraries for positive identification. nih.govnih.gov GC-MS is particularly useful for identifying and quantifying this compound and its metabolites in various biological matrices. nih.gov

Spectroscopic Methods in Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. utoronto.ca this compound possesses chromophores, specifically the α,β-unsaturated γ-lactone and ketone functional groups, which absorb UV radiation. utoronto.ca

The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net To perform a quantitative analysis, a UV-Vis spectrum of a pure this compound solution is first recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net While less specific than chromatographic methods, UV-Vis spectroscopy is a rapid and cost-effective technique for routine quantification. nih.gov

Method Validation Parameters for Research-Oriented Analytical Assays

For any analytical method to be considered reliable and accurate, it must undergo a validation process. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. altabrisagroup.comloesungsfabrik.de For research-oriented assays of this compound, the key validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgpharmavalidation.in These parameters ensure the quality and consistency of the analytical data generated.

Key validation parameters include:

Accuracy : The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. pharmavalidation.in

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. altabrisagroup.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijcpa.in

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijcpa.in

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. pharmavalidation.in

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. altabrisagroup.com

Table 2: Example Validation Parameters and Acceptance Criteria for a this compound HPLC Assay

This table presents hypothetical data representative of a validated research method.

| Validation Parameter | Example Result | Typical Acceptance Criterion |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| Repeatability | 0.85% | ≤ 2.0% |

| Intermediate Precision | 1.35% | ≤ 2.0% |

| LOD | 0.05 µg/mL | Signal-to-Noise ≥ 3:1 |

| LOQ | 0.15 µg/mL | Signal-to-Noise ≥ 10:1 |

| Specificity | No interference from blank/placebo | Peak purity > 0.99 |

Q & A

Q. What are the recommended methods for synthesizing Deoxyvernolepin in laboratory settings?

A robust synthesis protocol should include stepwise reaction optimization, purity validation, and reproducibility checks. For novel synthetic routes, leverage retrosynthetic analysis to identify feasible intermediates. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural fidelity at each stage . Document reaction conditions (e.g., temperature, catalysts, solvents) meticulously to enable replication .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine orthogonal analytical techniques:

- Chromatography : HPLC with UV/Vis detection for purity assessment.

- Spectroscopy : and NMR for functional group identification; FTIR for bond vibration analysis.

- Mass Spectrometry : HRMS to confirm molecular weight and isotopic patterns.

Always report detection limits and calibration curves to validate instrument sensitivity .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Design dose-response experiments with appropriate controls (e.g., solvent-only and positive/negative controls). Use cell viability assays (e.g., MTT, ATP-based luminescence) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays with kinetic analysis (e.g., IC, K values). Validate results across at least three biological replicates to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Address discrepancies by:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in vivo.

- Tissue-specific analysis : Use LC-MS/MS to quantify this compound concentrations in target organs.

- Mechanistic studies : Compare target engagement in isolated cells versus whole-animal models via Western blot or fluorescence imaging.

Reconcile data inconsistencies by adjusting experimental models (e.g., 3D cell cultures, organoids) to better mimic in vivo conditions .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for variability between replicates. Report confidence intervals and p-values to contextualize significance thresholds .

Q. How should researchers design experiments to investigate this compound’s mechanism of action (MoA)?

Adopt a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.

- Metabolomics : -NMR or GC-MS to track metabolic pathway alterations.

Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing of putative targets. Cross-reference findings with existing pathway databases (e.g., KEGG, Reactome) .

Q. What methodologies mitigate batch-to-batch variability in this compound production?

Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define parameters like solubility, stability, and particle size.

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., in-line FTIR) during synthesis.

- Accelerated stability studies : Stress-test under varied pH, temperature, and humidity to identify degradation pathways .

Data Presentation and Validation

Q. How should conflicting spectral data (e.g., NMR, MS) for this compound be interpreted?

- Artifact identification : Check for solvent peaks, impurities, or isotopic interference.

- Cross-validation : Compare data with literature spectra of structurally analogous compounds.

- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Document all anomalies in supplementary materials to enhance transparency .

Q. What are best practices for reporting this compound’s bioactivity in peer-reviewed journals?

Follow the ARRIVE guidelines for preclinical studies:

- Include raw data (e.g., IC curves) in supplementary files.

- Disclose solvent compatibility and cytotoxicity thresholds.

- Use standardized nomenclature for biological targets (e.g., UniProt IDs). Avoid selective reporting of positive results; negative data must be archived .

Methodological Pitfalls to Avoid

- Overreliance on single-endpoint assays : Use multiplexed assays to capture complex biological responses .

- Inadequate controls : Include vehicle controls and benchmark inhibitors to validate assay specificity .

- Unvalidated computational models : Cross-check docking simulations with experimental binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.